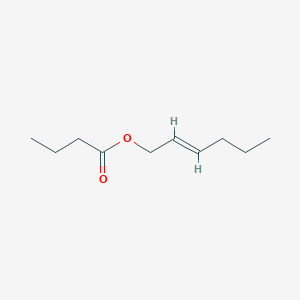

trans-2-HEXENYL BUTYRATE

Description

trans-2-Hexenyl butyrate has been reported in Capillipedium parviflorum with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-hex-2-enyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h6-7H,3-5,8-9H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGACKLJNBBQGM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/COC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886052 | |

| Record name | Butanoic acid, (2E)-2-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS], Colourless liquid; Fruity, green aroma | |

| Record name | trans-2-Hexenyl butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-2-Hexenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

191.00 to 193.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hexenyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in fats; Insoluble in water, Soluble (in ethanol) | |

| Record name | trans-2-Hexenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.882-0.888 | |

| Record name | trans-2-Hexenyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1374/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53398-83-7 | |

| Record name | trans-2-Hexenyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53398-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenyl butyrate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053398837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, (2E)-2-hexen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, (2E)-2-hexen-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-hex-2-enyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENYL BUTYRATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z60BMY964J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexenyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Molecular Landscape of trans-2-Hexenyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and structure elucidation of trans-2-Hexenyl Butyrate, a key fragrance and flavor compound. This document details the physicochemical characteristics, experimental protocols for its synthesis and purification, and a thorough analysis of its spectroscopic data for structural confirmation.

Chemical Properties at a Glance

This compound, systematically known as (E)-hex-2-enyl butanoate, is a colorless liquid recognized for its potent fruity and green aroma. The quantitative physicochemical properties of this ester are summarized in the table below, offering a valuable resource for researchers in various fields.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Boiling Point | 190 °C (at 760 mmHg) |

| Density | 0.885 g/mL at 25 °C |

| Refractive Index | 1.4325 at 20 °C |

| Solubility | Insoluble in water; soluble in alcohol. |

| Appearance | Clear, colorless liquid. |

| CAS Number | 53398-83-7 |

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound is typically achieved through the Fischer esterification of trans-2-hexenol with butyric acid, utilizing an acid catalyst. The following protocol outlines a representative procedure for its laboratory-scale synthesis and subsequent purification.

Experimental Protocol: Fischer Esterification

Materials:

-

trans-2-Hexenol

-

Butyric acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of trans-2-hexenol and butyric acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The organic layer is washed successively with water, 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted butyric acid, and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude ester is purified by vacuum distillation to yield pure this compound.

Structure Elucidation: A Spectroscopic Approach

The molecular structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the hexenyl and butyrate moieties. The vinyl protons of the trans-double bond would appear as multiplets in the downfield region (around 5.5-5.8 ppm) with a large coupling constant (J ≈ 15 Hz), confirming the trans stereochemistry. The allylic protons adjacent to the ester oxygen would be observed at approximately 4.5 ppm. The remaining aliphatic protons of both the hexenyl and butyrate chains would appear in the upfield region (0.9-2.3 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing around 173 ppm. The carbons of the double bond will resonate in the olefinic region (around 123-135 ppm). The carbon attached to the ester oxygen will be found at approximately 65 ppm, while the remaining aliphatic carbons will have chemical shifts in the range of 13-36 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that aids in its identification.

-

Molecular Ion: The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 170, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. A prominent peak is often observed at m/z 71, corresponding to the butyryl cation [CH₃(CH₂)₂CO]⁺. Another significant fragment at m/z 83 can be attributed to the hexenyl cation [C₆H₁₁]⁺. The base peak in the mass spectrum is typically the butyryl cation at m/z 71.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ester functional group.

-

C-O Stretch: A strong band in the region of 1250-1150 cm⁻¹ corresponds to the C-O stretching of the ester linkage.

-

C=C Stretch: A medium intensity band around 1670 cm⁻¹ is attributed to the C=C stretching of the trans-alkene.

-

=C-H Bend: A distinct absorption peak near 970 cm⁻¹ is characteristic of the out-of-plane bending vibration of the C-H bonds on a trans-disubstituted double bond.

-

C-H Stretches: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

This comprehensive technical guide provides essential data and methodologies for professionals working with this compound, facilitating its synthesis, characterization, and application in research and development.

References

(E)-2-Hexenyl Butanoate: A Comprehensive Technical Guide to its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-Hexenyl butanoate is a volatile organic compound belonging to the ester chemical class, recognized for its characteristic fruity and green aroma. This volatile ester contributes significantly to the flavor and fragrance profiles of numerous fruits and plants. Beyond its role in sensory perception, (E)-2-Hexenyl butanoate is also implicated in plant defense mechanisms and insect communication, making it a molecule of interest for researchers in fields ranging from food science and agriculture to chemical ecology and drug development. This technical guide provides an in-depth overview of the natural occurrence and biosynthetic pathways of (E)-2-Hexenyl butanoate, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Natural Occurrence of (E)-2-Hexenyl Butanoate

(E)-2-Hexenyl butanoate has been identified as a natural volatile constituent in a variety of plant species, contributing to the characteristic aroma of their fruits and leaves. It is also found in the semiochemical blends of certain insects, where it functions as a pheromone.

Occurrence in Plants

(E)-2-Hexenyl butanoate is a component of the complex aroma profiles of several popular fruits. The concentration of this ester can vary significantly between different species and even between cultivars of the same species, as well as being influenced by the stage of ripeness.

| Natural Source | Plant Part | Concentration / Relative Abundance | Reference(s) |

| Apple (Malus domestica) | Fruit | Detected in 40 cultivars; average content of hexyl butanoate > 700 µg/kg Fresh Weight (FW) in some cultivars. | [1] |

| Strawberry (Fragaria × ananassa) | Fruit | Hexyl butanoate detected in the 'Arihyang' cultivar. | [2] |

| Plumcot (Prunus salicina × P. armeniaca) | Fruit | Present as a volatile component. | |

| Tea (Camellia sinensis) | Leaves | Contributes to the overall aroma profile. | |

| Capillipedium parviflorum | Reported as a volatile component. | [3] |

Note: Data for (E)-2-Hexenyl butanoate is often reported alongside other hexenyl and butyl esters. The table includes data for the closely related hexyl butanoate where specific data for the unsaturated ester was not available in the searched literature.

Occurrence in Insects

In the animal kingdom, (E)-2-Hexenyl butanoate is a known component of the sex pheromone blends of several species of mirid bugs (plant bugs), highlighting its role in chemical communication.

| Insect Species | Function | Blend Composition | Reference(s) |

| Lygus hesperus (Tarnished plant bug) | Female-produced sex pheromone | Part of a blend including hexyl butyrate and (E)-4-oxo-2-hexenal. | |

| Stenotus rubrovittatus (Sorghum plant bug) | Sex attractant pheromone | A component of the pheromone blend. | [4] |

Biosynthesis of (E)-2-Hexenyl Butanoate

The biosynthesis of (E)-2-Hexenyl butanoate in plants is intrinsically linked to the metabolism of fatty acids, specifically through the lipoxygenase (LOX) pathway, which is responsible for the formation of C6 "green leaf volatiles" (GLVs). The final step in its formation is an esterification reaction catalyzed by an alcohol acyltransferase (AAT).

The Lipoxygenase (LOX) Pathway: Formation of the C6 Alcohol Moiety

The precursor for the hexenyl moiety of (E)-2-Hexenyl butanoate is (E)-2-hexenol, which is synthesized from α-linolenic acid through the following steps:

-

Oxygenation: Linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form 13-hydroperoxy-linolenic acid.

-

Cleavage: The hydroperoxide is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal.

-

Isomerization: (Z)-3-hexenal can be isomerized to (E)-2-hexenal, a more stable conjugated aldehyde.

-

Reduction: (E)-2-hexenal is subsequently reduced by an alcohol dehydrogenase (ADH) to yield (E)-2-hexenol.

Biosynthesis of the Acyl Moiety: Butanoyl-CoA

The butanoyl moiety is derived from butanoyl-coenzyme A (butanoyl-CoA). Butanoyl-CoA is an intermediate in fatty acid metabolism and can be synthesized through several pathways, including the β-oxidation of fatty acids.

The Final Step: Esterification by Alcohol Acyltransferase (AAT)

The formation of (E)-2-Hexenyl butanoate occurs through the condensation of (E)-2-hexenol and butanoyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known for their role in the production of volatile esters in fruits and flowers.

While the specific AAT responsible for the synthesis of (E)-2-Hexenyl butanoate has not been definitively characterized with butanoyl-CoA as a substrate in the available literature, studies on AATs from various fruits provide strong evidence for this mechanism. For instance, an AAT from apricot (Prunus armeniaca), designated as PaAAT1, has been shown to be involved in the biosynthesis of C6 esters, such as (E)-2-hexenyl acetate[5]. AATs from strawberry and banana have also demonstrated substrate specificity for a range of alcohols and acyl-CoAs, indicating that a similar enzyme is likely responsible for the production of (E)-2-Hexenyl butanoate in plants where it is found[6].

Biosynthetic Pathway of (E)-2-Hexenyl Butanoate

References

- 1. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.apub.kr [cdn.apub.kr]

- 3. The Pherobase Floral Compound: (E)-2-Hexenyl butyrate (C10H18O2) [pherobase.com]

- 4. Butanoic acid, 2-hexenyl ester, (E)- [webbook.nist.gov]

- 5. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 6. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-2-Hexenyl Butyrate (CAS 53398-83-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trans-2-hexenyl butyrate is an organic ester recognized for its characteristic fruity and green aroma, leading to its widespread use in the flavor and fragrance industries.[1][2] While its organoleptic properties are well-documented, and it holds a "Generally Recognized as Safe" (GRAS) status for its use in food products, there is a notable scarcity of in-depth scientific literature pertaining to its specific biological activities and mechanisms of action. This guide synthesizes the available chemical and safety data for this compound. Due to the limited specific research on this compound, this document also presents inferred metabolic pathways and representative experimental protocols for its synthesis and biological evaluation. This approach is intended to provide a valuable resource for researchers interested in exploring the potential bioactivity of this and similar aliphatic esters.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C10H18O2.[1][3] It is characterized by a fruity, green, and slightly sweet aroma.[1] It is soluble in alcohol and fats but insoluble in water.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53398-83-7 | [3] |

| Molecular Formula | C10H18O2 | [3] |

| Molecular Weight | 170.25 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Odor | Fruity, green, apple, sweet | [1] |

| Density | 0.878 - 0.888 g/mL at 20°C | [1] |

| Refractive Index | 1.4280 - 1.4350 at 20°C | [1] |

| Boiling Point | 191.00 to 193.00 °C at 760.00 mm Hg | [3] |

| Flash Point | 89 °C | [1] |

| Solubility | Insoluble in water; miscible in alcohol | [1] |

| FEMA Number | 3926 | [4] |

| JECFA Number | 1375 | [4] |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

| Parameter | Description |

| Instrument | HITACHI M-80B |

| Ionization Mode | EI-B, positive |

| Top 5 Peaks (m/z) | 71, 43, 41, 55, 67 |

| Data sourced from PubChem CID 5352461.[3] |

Synthesis

The primary method for synthesizing this compound is through the esterification of trans-2-hexenol with butyric acid, often catalyzed by an acid or an enzyme (lipase).[5]

Representative Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is a representative method for the enzymatic synthesis of flavor esters and is adapted from procedures for similar compounds.

Objective: To synthesize this compound using an immobilized lipase catalyst.

Materials:

-

trans-2-Hexenol

-

Butyric acid

-

Immobilized Candida antarctica lipase B (CALB)

-

n-Hexane (solvent)

-

Molecular sieves (3Å)

-

Sodium bicarbonate (5% w/v aqueous solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

-

In a dried flask, combine equimolar amounts of trans-2-hexenol and butyric acid in n-hexane.

-

Add molecular sieves to the mixture to remove water produced during the reaction.

-

Add immobilized CALB to the reaction mixture.

-

The reaction is stirred at a controlled temperature (e.g., 40-50°C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-FID.

-

Once the reaction reaches equilibrium or the desired conversion, filter off the enzyme and molecular sieves.

-

Wash the organic phase with a 5% sodium bicarbonate solution to remove unreacted butyric acid, followed by a wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Biological Activity and Mechanism of Action

There is a significant lack of peer-reviewed scientific literature detailing the specific biological activities, mechanisms of action, and signaling pathways associated with this compound. Its primary characterization has been in the context of its use as a flavoring agent and fragrance.

Inferred Metabolic Pathway

In vivo, it is anticipated that this compound would undergo hydrolysis by esterase enzymes, yielding trans-2-hexenol and butyric acid.

-

Butyrate: As a short-chain fatty acid (SCFA), butyrate is a well-studied molecule. It is a primary energy source for colonocytes and is involved in various metabolic processes, including gluconeogenesis and lipid metabolism.[6][7][8][9] Butyrate also acts as a ligand for certain G protein-coupled receptors (GPCRs) and is an inhibitor of histone deacetylases (HDACs), suggesting potential roles in cellular signaling and gene regulation.[10]

-

trans-2-Hexenol: This unsaturated alcohol is likely to be metabolized through pathways common to other aliphatic alcohols, such as oxidation to the corresponding aldehyde and carboxylic acid, followed by entry into fatty acid metabolism.

Olfactory Signaling

As a fragrance molecule, the primary biological interaction of this compound is with olfactory receptors in the nasal epithelium. The binding of this odorant to a specific G protein-coupled receptor (GPCR) would initiate a signaling cascade. This typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, opens cyclic nucleotide-gated ion channels, causing depolarization of the olfactory sensory neuron and the transmission of a signal to the brain.

Toxicological Profile and Safety

This compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as a GRAS substance (FEMA number 3926).[4] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3]

Table 3: Usage Levels of this compound in Food Products

| Food Category | Average Usual PPM | Average Maximum PPM |

| Baked Goods | 7.2 | 40.0 |

| Non-alcoholic Beverages | 5.0 | 10.0 |

| Alcoholic Beverages | 5.0 | 10.0 |

| Data sourced from The Good Scents Company Information Bureau.[2] |

Representative Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the potential cytotoxicity of a compound like this compound on a cell line.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line (e.g., HepG2, Caco-2).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO and then create serial dilutions in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing various concentrations of the test compound. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Directions

This compound is a well-characterized flavor and fragrance compound with a strong safety profile for its intended uses. However, for the scientific and drug development community, it represents a largely unexplored molecule. The lack of research into its specific biological activities presents an opportunity for investigation. Future research could focus on:

-

Systematic toxicological studies to expand upon the existing safety data.

-

Investigation of its interaction with cellular receptors , particularly those known to bind short-chain fatty acids.

-

Screening for potential antimicrobial or insecticidal properties , given the activities of related compounds.

-

Elucidation of its complete metabolic fate in various in vitro and in vivo models.

By providing a comprehensive summary of the known data and a framework of representative experimental approaches, this guide aims to facilitate further scientific inquiry into the biological relevance of this compound.

References

- 1. This compound [ventos.com]

- 2. (E)-2-hexen-1-yl butyrate 53398-83-7 [thegoodscentscompany.com]

- 3. This compound | C10H18O2 | CID 5352461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. femaflavor.org [femaflavor.org]

- 5. deascal.com [deascal.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. [PDF] Gut-derived short-chain fatty acids are vividly assimilated into host carbohydrates and lipids. | Semantic Scholar [semanticscholar.org]

- 8. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 9. Short Chain Fatty Acid Metabolism in Relation to Gut Microbiota and Genetic Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholars.northwestern.edu [scholars.northwestern.edu]

The Biological Activity of Short-Chain Fatty Acid Esters: A Technical Guide for Researchers

Abstract

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are microbial metabolites that play a pivotal role in gut homeostasis and systemic health. However, their therapeutic application is often hampered by unfavorable pharmacokinetic properties. Esterification of SCFAs to form short-chain fatty acid esters (SCFAe) presents a promising prodrug strategy to enhance their stability, palatability, and bioavailability. This technical guide provides an in-depth overview of the biological activities of SCFAe, focusing on their core mechanisms of action: histone deacetylase (HDAC) inhibition and G-protein coupled receptor (GPCR) activation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.

Introduction: The Rationale for Short-Chain Fatty Acid Esters

Short-chain fatty acids are well-established as critical signaling molecules with a multitude of biological functions, including anti-inflammatory, immunomodulatory, and anti-neoplastic effects[1][2]. Their therapeutic potential is vast, yet direct administration of SCFAs is challenging due to their rapid metabolism, poor oral bioavailability, and unpleasant taste and odor[3].

SCFAe are designed to overcome these limitations. By masking the carboxyl group of the SCFA, esterification can improve lipophilicity, facilitating cellular uptake[4]. Once inside the cell or in systemic circulation, these esters are hydrolyzed by endogenous esterases to release the parent SCFA, thereby acting as effective prodrugs[5]. This targeted delivery and controlled release can lead to enhanced therapeutic efficacy.

Core Mechanisms of Action

The biological effects of SCFAe are primarily mediated through the actions of their parent SCFAs upon hydrolysis. The two major mechanisms are the inhibition of histone deacetylases and the activation of specific G-protein coupled receptors.

Histone Deacetylase (HDAC) Inhibition

Butyrate, and to a lesser extent propionate, are potent inhibitors of class I and IIa histone deacetylases[6][7]. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more open chromatin structure that allows for the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis[6]. This mechanism is central to the anti-cancer properties of butyrate and its prodrugs[8]. Butyrate is a noncompetitive inhibitor of most HDACs, with the exception of class III and certain class II HDACs[9].

G-Protein Coupled Receptor (GPCR) Activation

SCFAs are ligands for two orphan GPCRs: G-protein coupled receptor 41 (GPR41, also known as FFAR3) and G-protein coupled receptor 43 (GPR43, also known as FFAR2)[10][11][12]. These receptors are expressed on a variety of cell types, including intestinal epithelial cells, immune cells, and adipocytes[13]. Activation of GPR41 and GPR43 by SCFAs triggers downstream signaling cascades that regulate a diverse range of physiological processes, including inflammation, gut motility, and metabolic homeostasis[11][12].

Quantitative Data on Biological Activity

The following tables summarize key quantitative data related to the biological activity of SCFAs, which are the active molecules released from SCFAe. It is important to note that the activity of the esters themselves is dependent on their hydrolysis to the parent acid.

Table 1: Inhibitory Concentration (IC50) of Butyrate against Histone Deacetylases

| Cell Line | Assay Type | IC50 (mM) | Reference |

| HT-29 (Human Colon Carcinoma) | Nuclear Extract Assay | 0.09 | [10] |

| Not Specified | General HDAC activity | 0.80 | [9] |

Table 2: Half-maximal Effective Concentration (EC50) of SCFAs for G-Protein Coupled Receptors

| Receptor | Ligand | Cell Line | Assay Type | EC50 (mM) | Reference |

| GPR43 | Acetate | CHO (Chinese Hamster Ovary) | cAMP Inhibition | ~1-10 | [11] |

| GPR43 | Propionate | CHO | cAMP Inhibition | <1 | [11] |

| GPR43 | Butyrate | CHO | cAMP Inhibition | ~1-10 | [11] |

Signaling Pathways

The biological effects of SCFAe are initiated by the interaction of the liberated SCFAs with their molecular targets. The following diagrams illustrate the key signaling pathways involved.

HDAC Inhibition Pathway

Caption: HDAC Inhibition Pathway by SCFA Esters.

GPR41/GPR43 Signaling Pathway

Caption: GPR41/GPR43 Signaling Cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of SCFA esters.

Synthesis of Short-Chain Fatty Acid Esters (Example: Ethyl Butyrate)

This protocol describes a general method for the synthesis of a simple SCFA ester.

Materials:

-

Butyric acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, separating funnel, distillation apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine butyric acid and an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After cooling, transfer the reaction mixture to a separating funnel.

-

Wash the mixture sequentially with water and saturated sodium bicarbonate solution to neutralize the acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the ethyl butyrate by distillation.

-

Confirm the product structure and purity using techniques such as NMR and GC-MS.

In Vitro Hydrolysis of SCFA Esters

This assay determines the rate at which an SCFA ester is hydrolyzed to its parent SCFA in a biological matrix.

Materials:

-

SCFA ester of interest

-

Human or animal plasma/serum or cell lysate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the SCFA ester in a suitable solvent (e.g., DMSO).

-

Pre-warm the biological matrix (e.g., plasma) to 37°C.

-

Initiate the reaction by adding a small volume of the SCFA ester stock solution to the pre-warmed matrix to achieve the desired final concentration.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing the cold quenching solution.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining SCFA ester and the released SCFA.

-

Calculate the half-life (t½) of the ester hydrolysis.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit HDAC activity.

Materials:

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC enzyme (e.g., HeLa cell nuclear extract or recombinant HDAC)

-

Assay buffer (e.g., Tris-HCl, pH 8.0, with KCl, MgCl2, and BSA)

-

Developer solution (e.g., trypsin in assay buffer with Trichostatin A)

-

Test compound (SCFA or SCFAe) and positive control (e.g., Trichostatin A)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compound and controls in assay buffer.

-

In a 96-well plate, add the HDAC enzyme to each well (except for no-enzyme controls).

-

Add the test compound dilutions or controls to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

GPR43 Activation Assay (Calcium Mobilization)

This assay measures the activation of GPR43 by monitoring changes in intracellular calcium levels.

Materials:

-

Cells stably expressing GPR43 (e.g., CHO-GPR43)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Test compound (SCFA or SCFAe) and a known agonist

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR)

Procedure:

-

Plate the GPR43-expressing cells in the 96-well plate and culture overnight.

-

Prepare the fluorescent dye loading solution according to the manufacturer's instructions.

-

Remove the culture medium and add the dye loading solution to the cells.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of the test compounds and controls in assay buffer in a separate plate.

-

Place both plates in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

The instrument will then add the test compounds to the cell plate and simultaneously measure the change in fluorescence over time.

-

Analyze the data to determine the concentration-response curve and calculate the EC50 value for GPR43 activation.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for the synthesis and biological evaluation of SCFA esters.

Workflow for Synthesis and Characterization of SCFA Esters

Caption: Synthesis and Characterization Workflow.

Workflow for Biological Evaluation of SCFA Esters

Caption: Biological Evaluation Workflow.

Conclusion

Short-chain fatty acid esters represent a viable and promising strategy to harness the therapeutic potential of SCFAs. By acting as prodrugs, they can overcome the pharmacokinetic limitations of the parent compounds, enabling more effective delivery to target tissues. The primary biological activities of SCFAe, mediated by the released SCFAs, are the inhibition of histone deacetylases and the activation of G-protein coupled receptors GPR41 and GPR43. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and clear visual diagrams of the underlying pathways and workflows. It is anticipated that this resource will be valuable for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic applications of this important class of molecules.

References

- 1. Microphysiological Drug‐Testing Platform for Identifying Responses to Prodrug Treatment in Primary Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetate attenuates inflammasome activation through GPR43-mediated Ca2+-dependent NLRP3 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acetic acid stimulates G-protein-coupled receptor GPR43 and induces intracellular calcium influx in L6 myotube cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Hexenyl Esters: Biosynthesis, Signaling, and Function as Volatile Organic Compounds in Plants

Abstract: Hexenyl esters, a key subclass of Green Leaf Volatiles (GLVs), are C6 compounds rapidly synthesized by plants in response to mechanical damage and herbivory. Produced via the lipoxygenase (LOX) pathway, these volatile organic compounds (VOCs) play a pivotal role in plant defense and communication. Upon release, they can act as direct deterrents to herbivores, as indirect defense signals to attract natural enemies of pests, and as airborne messengers to prime the defense systems of neighboring plants. The perception of hexenyl esters initiates a complex intracellular signaling cascade involving calcium ion fluxes, activation of mitogen-activated protein kinases (MAPKs), and crosstalk with phytohormone pathways, particularly jasmonic acid. This guide provides an in-depth examination of the biosynthesis, function, and signaling mechanisms of hexenyl esters, presents quantitative data on their emission, and details key experimental protocols for their analysis.

Biosynthesis of Hexenyl Esters via the Lipoxygenase (LOX) Pathway

Hexenyl esters are synthesized through the lipoxygenase (LOX) pathway, which is activated almost immediately upon tissue disruption.[1] The pathway begins with the release of polyunsaturated fatty acids, primarily α-linolenic acid (C18:3), from chloroplast membranes by lipases. A series of enzymatic reactions then converts these fatty acids into various C6 aldehydes, alcohols, and their corresponding esters.[2][3]

The key steps are:

-

Oxygenation: Lipoxygenase (LOX) incorporates molecular oxygen into α-linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT).[2][3]

-

Cleavage: The enzyme hydroperoxide lyase (HPL) rapidly cleaves 13-HPOT into two fragments: the C12 compound 12-oxo-phytodienoic acid (a precursor to jasmonic acid) and the C6 volatile, (Z)-3-hexenal.[2][4]

-

Reduction: A portion of (Z)-3-hexenal is reduced to (Z)-3-hexenol by an alcohol dehydrogenase (ADH).[4]

-

Esterification: Finally, the characteristic hexenyl esters, such as (Z)-3-hexenyl acetate, are formed from (Z)-3-hexenol through the action of an acetyl-CoA: (Z)-3-hexenol acetyltransferase.[4]

Role in Plant-Environment Interactions

Hexenyl esters are crucial mediators of a plant's interaction with its environment, particularly in the context of herbivory.

Direct and Indirect Defense Against Herbivores

Upon release, GLVs including hexenyl esters can function as direct defenses by repelling feeding insects or exerting toxic effects.[5] More extensively documented is their role in indirect defense , where they act as signals to attract the natural enemies of the attacking herbivores.[5][6] For example, the emission of (Z)-3-hexenyl acetate from damaged plants can guide parasitic wasps to their caterpillar hosts, thereby reducing herbivore pressure on the plant.[7] This tritrophic interaction is a cornerstone of plant defense strategy.

Plant-to-Plant Communication and Priming

Hexenyl esters released from a damaged plant can travel through the air and be perceived by neighboring, undamaged plants.[5][8] This exposure does not typically induce a full-blown defensive response but instead "primes" the receiver plant.[1] A primed plant, when subsequently attacked, mounts a faster and stronger defense response, often characterized by elevated production of defense hormones like jasmonic acid (JA) and the emission of its own blend of defensive volatiles.[6][9] This plant-to-plant communication allows for a coordinated defense response within a plant community.

Quantitative Analysis of Hexenyl Ester Emissions

The emission of hexenyl esters increases dramatically following herbivore damage. The quantity and composition of the volatile blend can vary depending on the plant species, the herbivore, and environmental conditions. Below is a summary of quantitative data from selected studies.

| Plant Species | Stressor | Hexenyl Ester Measured | Emission Rate (Control) | Emission Rate (Treated) | Fold Change | Source |

| Tulbaghia violacea 'Alba' | Mechanical Wounding | (Z)-3-Hexenyl acetate | ~13 ng/plant | ~258 ng/plant | ~20x | [10] |

| Tulbaghia violacea 'Violacea' | Mechanical Wounding | (Z)-3-Hexenyl acetate | ~2 ng/plant | ~87 ng/plant | ~44x | [10] |

| Nicotiana attenuata | Manduca quinquemaculata larvae | (Z)-3-Hexenyl acetate | ~0 ng/plant/7h | ~150 ng/plant/7h | N/A | [11] |

| Solanum lycopersicum (Tomato) | Spodoptera exigua larvae + VEG secretion | (Z)-3-Hexenyl acetate | 0 ng/g FW/h | 10.5 ng/g FW/h | N/A | [12] |

| Glycine max (Soybean) | Spodoptera frugiperda larvae | (Z)-3-Hexenyl acetate | ~0 ng/plant/h | ~4 ng/plant/h | N/A | [13] |

Note: Emission rates are approximated from published figures and data. "VEG" refers to ventral eversible gland secretions.

Molecular Mechanisms of Perception and Signal Transduction

While a specific cell-surface receptor for hexenyl esters has not yet been definitively identified, research has elucidated key downstream signaling events that occur upon their perception.[1][2] GLVs are thought to function similarly to Damage-Associated Molecular Patterns (DAMPs), co-opting existing signaling pathways to alert the cell to danger.[6][14]

The putative signaling cascade includes:

-

Perception: GLVs enter the plant cell, likely through stomata or by diffusing across the plasma membrane. Recent evidence points to guard cells as playing a crucial role in VOC perception.[8]

-

Early Signaling Events: Within minutes, perception triggers an influx of extracellular calcium ions (Ca²⁺) into the cytosol.[4][15] This is followed by the activation of Mitogen-Activated Protein Kinase (MAPK) cascades (e.g., MPK3/6) and the production of Reactive Oxygen Species (ROS) by NADPH oxidases.[4][6][15]

-

Hormonal Crosstalk: These early signals lead to the biosynthesis and signaling of the phytohormone jasmonic acid (JA).[16] There is significant crosstalk, with JA signaling components like JAZ repressor proteins and the transcription factor MYC2 being central to modulating the defense response.[17][18]

-

Transcriptional Reprogramming: The signaling cascade culminates in the activation of defense-related transcription factors, leading to the expression of genes involved in producing defense compounds, reinforcing cell walls, and synthesizing other secondary metabolites.[4]

Key Experimental Methodologies

Analyzing the role of hexenyl esters requires specialized techniques for collecting, identifying, and quantifying these volatile compounds, as well as bioassays to determine their physiological effects.

Protocol: Dynamic Headspace Collection and GC-MS Analysis of Plant Volatiles

This protocol describes a common method for trapping and analyzing VOCs emitted by plants in a controlled environment.

-

Chamber Setup: Carefully enclose the plant or a single leaf in a clean, inert glass chamber or oven bag.[19][20] Ensure the soil is wrapped in aluminum foil to prevent contamination from soil volatiles.[15]

-

Air Supply (Push-Pull System): Create a continuous airflow through the chamber. Purified, hydrocarbon-free air is "pushed" into the chamber inlet at a controlled rate (e.g., 400-600 mL/min).[21]

-

Volatile Trapping: At the chamber outlet, air is "pulled" through an adsorbent trap at a slightly lower rate (e.g., 200-400 mL/min) to maintain positive pressure. The trap is a small glass tube containing a polymer adsorbent like Porapak Q or Tenax TA.[3][15]

-

Collection Period: Collect volatiles for a defined period, typically ranging from 4 to 24 hours, depending on the expected emission rates.[15][19]

-

Elution: After collection, elute the trapped volatiles from the adsorbent using a small volume (e.g., 150-750 µL) of a high-purity solvent like dichloromethane or hexane.[11] Add an internal standard (e.g., n-octane or tetraline) at a known concentration for quantification.[11]

-

GC-MS Analysis: Inject a 1-2 µL aliquot of the eluate into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Separation (GC): Use a non-polar capillary column (e.g., DB-5) to separate the compounds based on their boiling points and polarity. A typical temperature program starts at 40°C, holds for several minutes, then ramps up to 220-280°C.[22]

-

Identification (MS): As compounds elute from the GC, they are ionized (typically by electron impact at 70 eV) and fragmented. The resulting mass spectrum is a chemical fingerprint used to identify the compound by comparing it to spectral libraries (e.g., NIST).[19]

-

-

Quantification: Compare the peak area of the identified hexenyl ester to the peak area of the internal standard to calculate its absolute emission rate.

Conclusion and Future Directions

Hexenyl esters are integral to plant chemical ecology, acting as potent signals in defense and communication. Their rapid biosynthesis via the LOX pathway upon damage allows plants to respond immediately to threats. While significant progress has been made in understanding their function and the downstream signaling they trigger, key questions remain. The definitive identification of plant receptors for hexenyl esters and other GLVs is a major goal in the field. Further research into the complex crosstalk between GLV signaling and other phytohormone pathways will provide a more complete picture of how plants integrate environmental cues to mount an appropriate defense. Unraveling these mechanisms holds promise for developing novel strategies in sustainable agriculture, potentially using these natural compounds to elicit crop protection.[1]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Scent and scentability: Green leaf volatile perception in plants | NWO [nwo.nl]

- 3. researchgate.net [researchgate.net]

- 4. Signalling mechanisms and agricultural applications of (Z)-3-hexenyl butyrate-mediated stomatal closure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green Leaf Volatiles in Plant Signaling and Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Green leaf volatiles co-opt proteins involved in molecular pattern signalling in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Green Leaf Volatile : New Research Plant Plant Communication – CrackitToday Affairs [crackittoday.com]

- 9. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A laboratory high‐throughput glass chamber using dynamic headspace TD‐GC/MS method for the analysis of whole Brassica napus L. plantlet volatiles under cadmium‐related abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. flore.unifi.it [flore.unifi.it]

The Role of trans-2-Hexenyl Butyrate in Fruit Aroma: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile esters are paramount to the characteristic aroma profiles of many fruits, significantly influencing consumer preference and perceived quality. Among these, trans-2-hexenyl butyrate, an ester imparting a distinctive green, fruity, and apple-like aroma, plays a crucial role in the sensory bouquet of fruits such as apples and strawberries.[1][2] This technical guide provides an in-depth examination of the function of this compound in fruit aroma development. It details the biosynthetic pathways, the enzymatic control by alcohol acyltransferases (AATs), and the complex regulatory networks, including hormonal signaling cascades involving ethylene and jasmonates. Furthermore, this document furnishes detailed experimental protocols for the analysis of fruit volatiles and the characterization of key biosynthetic enzymes, alongside quantitative data on related aroma compounds to serve as a resource for researchers in the field.

Introduction: The Chemistry of Fruit Scent

The aroma of a fruit is a complex matrix of hundreds of volatile organic compounds (VOCs), primarily belonging to classes such as esters, alcohols, aldehydes, terpenes, and ketones.[3] Esters are often the most significant contributors, providing the sweet and fruity notes that define the aroma of fruits like bananas, strawberries, and apples.[4] this compound (CAS 53398-83-7) is a fatty acid ester with a molecular formula of C10H18O2.[5] Its characteristic aroma is described as green, fruity, sweet, with notes of apple and banana, making it a key contributor to the "green-fruity" dimension of a fruit's scent profile.[1][6] The formation of this and other esters is a highly regulated process, intrinsically linked to the ripening stages of the fruit and controlled by a network of genes, enzymes, and signaling molecules.[4][7]

Biosynthesis of this compound

The synthesis of this compound is a multi-step process originating from the fatty acid metabolic pathway, also known as the lipoxygenase (LOX) pathway.[8][9] This pathway is responsible for producing a variety of C6 "green leaf volatiles" that are precursors to many esters.

The biosynthesis can be broken down into two main parts: the formation of the alcohol moiety (trans-2-hexen-1-ol) and the acyl moiety (butyryl-CoA), followed by their enzymatic condensation.

-

Formation of trans-2-hexen-1-ol (Alcohol Moiety) : The process begins with α-linolenic acid (an 18:3 fatty acid), which is abundant in plant tissues.

-

Lipoxygenase (LOX) oxygenates α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[8]

-

Hydroperoxide Lyase (HPL) rapidly cleaves 13-HPOT into cis-3-hexenal (a C6 aldehyde).[8]

-

Isomerase : cis-3-hexenal can undergo spontaneous or enzyme-catalyzed isomerization to the more stable trans-2-hexenal.[10]

-

Alcohol Dehydrogenase (ADH) reduces trans-2-hexenal to its corresponding alcohol, trans-2-hexen-1-ol.[11][12]

-

-

Formation of Butyryl-CoA (Acyl Moiety) : The four-carbon acyl group is typically derived from the β-oxidation of longer-chain fatty acids or the metabolism of amino acids, yielding butyryl-coenzyme A (butyryl-CoA).[11][12]

-

Esterification : The final and rate-limiting step is the esterification reaction catalyzed by an Alcohol Acyltransferase (AAT) . This enzyme transfers the butyryl group from butyryl-CoA to trans-2-hexen-1-ol, forming this compound and releasing Coenzyme A.[11][12]

Caption: Biosynthesis of this compound.

Enzymatic Regulation: The Role of Alcohol Acyltransferases (AAT)

AATs are the key enzymes catalyzing the final step of volatile ester formation and belong to the large BAHD superfamily of acyltransferases.[11][12] The expression and activity of AAT genes are developmentally regulated, typically increasing significantly during fruit ripening, which correlates with the sharp rise in ester production.[13][14]

Substrate Specificity and Enzyme Kinetics

Fruit AATs are known to have broad substrate specificity, enabling them to produce a wide array of esters from various alcohol and acyl-CoA precursors available in the fruit tissue.[13] The specific ester profile of a fruit is therefore determined by both the substrate availability and the kinetic preferences of its specific AAT isoenzymes.[4] Studies on AATs from strawberry and other fruits have demonstrated a preference for medium- to long-chain alcohols (C6-C10) and short- to medium-chain acyl-CoAs.[12][15]

| Substrate | Enzyme Source | Apparent Km | Vmax (relative) | Reference |

| Alcohols (with Acetyl-CoA) | ||||

| 1-Butanol | Fragaria x ananassa | 3.14 mM | 100% | [15] |

| 1-Pentanol | Fragaria x ananassa | 2.05 mM | 125% | [15] |

| 1-Hexanol | Fragaria x ananassa | 1.10 mM | 160% | [15] |

| 1-Heptanol | Fragaria x ananassa | 0.73 mM | 145% | [15] |

| Acyl-CoAs (with 1-Hexanol) | ||||

| Acetyl-CoA | Fragaria x ananassa | 0.82 mM | 100% | [15] |

| Butanoyl-CoA | Fragaria x ananassa | 0.55 mM | 115% | [15] |

| Hexanoyl-CoA | Fragaria x ananassa | 0.41 mM | 130% | [15] |

| Octanoyl-CoA | Fragaria x ananassa | 0.51 mM | 95% | [15] |

| Table 1: Kinetic properties of Alcohol Acyltransferase (AAT) from strawberry (Fragaria x ananassa cv. Oso Grande) with various substrates. Data indicates a higher affinity (lower Km) for longer-chain alcohols and medium-chain acyl-CoAs. |

Quantitative Data on Related Aroma Compounds

Direct quantitative data for this compound across various fruits and ripening stages is limited in published literature. However, data for structurally related compounds, such as hexyl butyrate and the precursor trans-2-hexenal, provide valuable insight into the dynamics of C6-ester formation during ripening.

| Compound | Fruit Cultivar | Concentration (µg/kg Fresh Weight) | Reference |

| Hexyl Butyrate | Apple 'Honey Crisps' | 2231.81 ± 145.22 | [3] |

| Hexyl Butyrate | Apple 'Fuji' | 1147.23 ± 88.34 | [3] |

| Hexyl Butyrate | Apple 'Cripps Pink' | 910.15 ± 54.61 | [3] |

| Hexyl Butanoate | Apple 'Jonagold' | 27.19 | [16] |

| Hexyl Butanoate | Apple 'Granny Smith' | 0.35 | [16] |

| trans-2-Hexenal (precursor) | Banana 'Brazilian' (Mature-green) | 31.17% (relative content) | [10] |

| trans-2-Hexenal (precursor) | Banana 'Brazilian' (Half-ripe) | 1.15% (relative content) | [10] |

| trans-2-Hexenal (precursor) | Banana 'Brazilian' (Full-ripe) | 0.28% (relative content) | [10] |

| trans-2-Hexenol (precursor) | Strawberry 'Carezza' | Decreases during ripening | [17] |

| Table 2: Quantitative and relative abundance of hexyl butyrate and the precursor trans-2-hexenal in selected fruits. The data highlights cultivar-specific differences and a general decrease in C6 aldehyde precursors during ripening as they are converted into alcohols and esters. |

Regulatory Signaling Pathways

The biosynthesis of aroma compounds is tightly controlled by complex signaling networks, with the phytohormones ethylene and jasmonic acid (JA) playing central roles, particularly during fruit ripening.

Ethylene Signaling Pathway

In climacteric fruits, ethylene acts as a primary trigger for ripening, initiating a signaling cascade that activates a suite of ripening-related genes, including AATs.

-

Perception : Ethylene binds to receptors (e.g., ETR1, ERS1) on the endoplasmic reticulum, deactivating the CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) protein kinase.[18][19]

-

Signal Transduction : Deactivation of CTR1 allows the C-terminal end of ETHYLENE INSENSITIVE 2 (EIN2) to be cleaved and translocated to the nucleus.[18][19]

-

Transcriptional Activation : In the nucleus, the EIN2 C-terminus stabilizes transcription factors EIN3 and EIN3-LIKE (EILs).[18]

-

Gene Expression : EIN3/EILs activate downstream Ethylene Response Factors (ERFs), which bind to the promoters of target genes, including AAT, initiating their transcription and subsequent enzyme production.[18][20]

Caption: Ethylene signaling cascade leading to AAT gene expression.

Jasmonate Signaling and Crosstalk

Jasmonic acid (JA) and its derivatives (JAs) are also critical regulators of fruit ripening and aroma development, often acting synergistically with ethylene.[21]

-

Perception : The active form, JA-Isoleucine, is perceived by the COI1 receptor, which is part of an SCF E3 ubiquitin ligase complex.[21]

-

Derepression : This complex targets JAZ (Jasmonate ZIM-domain) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[21]

-

Transcriptional Activation : Degradation of JAZ repressors releases transcription factors like MYC2, which can then activate the expression of JA-responsive genes, including those in the fatty acid pathway (LOX, HPL) and AATs.[2][21]

-

Crosstalk : MYC2 can also directly enhance the transcription of ethylene biosynthesis genes (ACS, ACO), creating a positive feedback loop that amplifies the ripening signal and aroma production.[2]

Caption: Jasmonate signaling and its crosstalk with ethylene.

Experimental Protocols

Protocol for Volatile Compound Analysis by HS-SPME-GC-MS

This protocol outlines a standard method for the extraction and analysis of volatile compounds like this compound from fruit tissue.

1. Sample Preparation: a. Select uniform, defect-free fruits at the desired ripening stage. b. Flash-freeze the whole fruit in liquid nitrogen and store at -80°C. c. Grind the frozen tissue into a fine powder using a cryogenic grinder. d. Weigh 5 g of frozen fruit powder into a 20 mL headspace vial. e. Add 5 mL of a saturated CaCl₂ solution (to inhibit enzymatic activity and improve volatile release) and an internal standard (e.g., 10 µL of 100 ppm 2-octanol). f. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Pre-condition the SPME fiber (e.g., 2 cm DVB/CAR/PDMS 50/30 µm) at 250°C for 30 min in the GC injection port. b. Place the sample vial in a heating block or autosampler incubator set to 50°C. c. Equilibrate the sample for 15 minutes at 50°C with agitation. d. Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C with continuous agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Desorption: Immediately insert the SPME fiber into the GC inlet, heated to 250°C, for 5 minutes in splitless mode to desorb the analytes. b. GC Column: Use a polar capillary column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness). c. Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min. d. Oven Temperature Program: i. Initial temperature of 40°C, hold for 3 minutes. ii. Ramp to 180°C at a rate of 5°C/min. iii. Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes. e. MS Parameters: i. Ion Source Temperature: 230°C. ii. Interface Temperature: 250°C. iii. Ionization Mode: Electron Impact (EI) at 70 eV. iv. Mass Scan Range: m/z 35-450.

4. Data Analysis: a. Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their calculated Retention Indices (RI) with literature values. b. Quantify compounds by comparing their peak area to the peak area of the internal standard and using a calibration curve generated from authentic standards.

Caption: Workflow for fruit volatile analysis by HS-SPME-GC-MS.

Protocol for AAT Enzyme Activity Assay

This protocol measures the ability of a fruit protein extract to produce esters from specific substrates.

1. Protein Extraction: a. Homogenize 10 g of frozen fruit powder in 20 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1 mM PMSF, 2% w/v PVPP). b. Centrifuge at 15,000 x g for 20 minutes at 4°C. c. Collect the supernatant and determine the total protein concentration using a Bradford assay.

2. Enzyme Reaction: a. Prepare a reaction mixture in a 2 mL glass vial containing: i. 50 mM Tris-HCl buffer (pH 7.5) ii. 10 mM alcohol substrate (e.g., trans-2-hexen-1-ol) iii. 0.5 mM acyl-CoA substrate (e.g., butyryl-CoA) iv. 100 µg of total protein extract b. Adjust the final volume to 500 µL. c. Incubate the reaction at 30°C for 30 minutes with gentle shaking.

3. Product Extraction and Analysis: a. Stop the reaction by adding 100 µL of 5 M NaCl. b. Add an internal standard (e.g., 10 µL of 100 ppm heptyl acetate). c. Extract the esters by adding 500 µL of hexane and vortexing vigorously for 1 minute. d. Centrifuge at 3,000 x g for 5 minutes to separate the phases. e. Carefully transfer the upper hexane layer to a new vial for GC-MS analysis. f. Analyze 1 µL of the hexane extract by GC-MS using a similar program as described in section 6.1 to identify and quantify the ester product.

Conclusion

This compound is a significant contributor to the desirable "green-fruity" aroma notes in many fruits. Its biosynthesis is a well-defined process, culminating in an esterification reaction catalyzed by alcohol acyltransferases. The production of this key volatile is intricately regulated at the transcriptional level by hormonal signaling pathways, primarily those of ethylene and jasmonates, which are activated during the fruit ripening process. The interplay between substrate availability (trans-2-hexen-1-ol and butyryl-CoA) and the expression and kinetic properties of AAT enzymes ultimately dictates the final concentration of this compound, shaping the fruit's unique aromatic signature. The methodologies detailed herein provide a robust framework for the further investigation and potential manipulation of this and other critical aroma compounds to enhance fruit quality.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Identification of the SAAT gene involved in strawberry flavor biogenesis by use of DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C10H18O2 | CID 5352461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. EBR and JA regulate aroma substance biosynthesis in ‘Ruidu Hongyu’ grapevine berries by transcriptome and metabolite combined analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Characterization of Fruit Volatiles and Volatile-Related Genes Expression of ‘Benihoppe’ Strawberry and Its Somaclonal Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 12. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of the SAAT Gene Involved in Strawberry Flavor Biogenesis by Use of DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. GC-MS Metabolite and Transcriptome Analyses Reveal the Differences of Volatile Synthesis and Gene Expression Profiling between Two Apple Varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | APETALA2/ethylene responsive factor in fruit ripening: Roles, interactions and expression regulation [frontiersin.org]

- 19. Ethylene Control of Fruit Ripening: Revisiting the Complex Network of Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Olfactory Receptor Response to trans-2-HEXENYL BUTYRATE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Hexenyl butyrate is a volatile organic compound known for its characteristic fruity, green, and slightly waxy aroma. Understanding its interaction with specific olfactory receptors (ORs) is crucial for elucidating the mechanisms of odor perception and for the rational design of novel fragrance compounds. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the olfactory receptor response to this compound. It details the general principles of olfactory signal transduction, outlines the established experimental protocols for identifying and characterizing OR-odorant interactions, and presents a framework for future research in this area. Despite extensive investigation, specific quantitative data on the binding affinity and activation of human olfactory receptors by this compound remains elusive in publicly accessible scientific literature. This document, therefore, focuses on the foundational knowledge and methodologies required to conduct such investigations.

Introduction

The human sense of smell is mediated by a vast family of approximately 400 functional olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) expressed in the olfactory sensory neurons of the nasal epithelium. The combinatorial activation of these receptors by a myriad of volatile molecules allows for the perception of a vast and diverse olfactory landscape. This compound, with its pleasant fruity and green odor profile, is a common component in flavor and fragrance formulations. However, the specific ORs that recognize this molecule and the quantitative parameters of their interaction are not yet deorphanized. This guide aims to provide the necessary technical background for researchers seeking to investigate the olfactory response to this compound.

Olfactory Signal Transduction Pathway

The binding of an odorant molecule, such as this compound, to an olfactory receptor initiates a sophisticated intracellular signaling cascade, leading to the generation of an action potential that is transmitted to the brain. This canonical pathway is outlined below.

The initial step involves the binding of the odorant to a specific OR. This binding event induces a conformational change in the receptor, which in turn activates a coupled heterotrimeric G-protein, typically the olfactory-specific G-protein, Gαolf. The activated Gαolf subunit exchanges GDP for GTP and dissociates from the βγ subunits. The GTP-bound Gαolf then activates adenylyl cyclase type III (ACIII), which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing for an influx of cations (primarily Ca²⁺ and Na⁺) into the cell. This influx of positive ions depolarizes the neuron's membrane. The initial depolarization is further amplified by a Ca²⁺-activated Cl⁻ current. The accumulation of these electrical signals eventually triggers an action potential, which propagates along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed.

Olfactory signal transduction cascade.

Quantitative Data on Olfactory Receptor Response

A thorough search of the existing scientific literature did not yield any specific quantitative data regarding the response of named olfactory receptors to this compound. This includes a lack of reported EC₅₀ values, binding affinities, or efficacy data. The deorphanization of olfactory receptors is an ongoing and challenging field of research. While many studies have focused on odorants with more pronounced biological significance or simpler chemical structures, the specific interactions of fruity esters like this compound with the vast array of human ORs remain largely uncharacterized.

The following table is provided as a template for researchers to populate once such data becomes available through experimental investigation.

| Olfactory Receptor | Ligand | Assay Type | EC₅₀ (µM) | Efficacy (% of max response) | Reference |

| e.g., OR1A1 | This compound | Luciferase Assay | Data Not Available | Data Not Available | [Future Publication] |

| e.g., OR2J3 | This compound | Calcium Imaging | Data Not Available | Data Not Available | [Future Publication] |

Experimental Protocols for Olfactory Receptor Deorphanization